molecular formula C16H13N3O B7516703 N-pyridin-2-yl-2-quinolin-8-ylacetamide

N-pyridin-2-yl-2-quinolin-8-ylacetamide

Cat. No. B7516703
M. Wt: 263.29 g/mol
InChI Key: UIHWOHNHGIOKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-pyridin-2-yl-2-quinolin-8-ylacetamide, commonly known as PQA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PQA is a heterocyclic compound that contains a pyridine ring and a quinoline ring, making it a versatile molecule with unique properties.

Mechanism of Action

The mechanism of action of PQA is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. PQA has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. PQA has also been shown to bind to certain receptors in the body, including the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
PQA has been shown to have a range of biochemical and physiological effects in the body. In vitro studies have demonstrated that PQA can induce apoptosis, or programmed cell death, in cancer cells. PQA has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition to its anticancer effects, PQA has been shown to have anti-inflammatory and antimicrobial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PQA in lab experiments is its versatility and unique properties. PQA can be easily synthesized in the lab and can be modified to produce derivatives with different properties. However, one of the limitations of using PQA in lab experiments is its potential toxicity. PQA has been shown to have cytotoxic effects on certain cell lines, and further studies are needed to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the study of PQA. One area of research is the development of PQA derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of PQA and its potential targets in the body. Additionally, further studies are needed to determine the safety and efficacy of PQA in animal models and clinical trials.

Synthesis Methods

The synthesis of PQA involves the reaction of 2-chloro-N-(pyridin-2-yl)acetamide with 8-aminoquinoline in the presence of a base. The reaction yields PQA as a yellow solid with a high yield and purity.

Scientific Research Applications

PQA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, PQA has been identified as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. PQA has also been studied for its anti-inflammatory and antimicrobial properties.

properties

IUPAC Name

N-pyridin-2-yl-2-quinolin-8-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-15(19-14-8-1-2-9-17-14)11-13-6-3-5-12-7-4-10-18-16(12)13/h1-10H,11H2,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHWOHNHGIOKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-pyridin-2-yl-2-quinolin-8-ylacetamide

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